4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 862825-04-5
VCID: VC4194946
InChI: InChI=1S/C14H9ClN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20)
SMILES: C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Cl
Molecular Formula: C14H9ClN4O2
Molecular Weight: 300.7

4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

CAS No.: 862825-04-5

Cat. No.: VC4194946

Molecular Formula: C14H9ClN4O2

Molecular Weight: 300.7

* For research use only. Not for human or veterinary use.

4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide - 862825-04-5

Specification

CAS No. 862825-04-5
Molecular Formula C14H9ClN4O2
Molecular Weight 300.7
IUPAC Name 4-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Standard InChI InChI=1S/C14H9ClN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20)
Standard InChI Key PWLWXPQEQDLRHT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Cl

Introduction

4-Chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the benzamide class. It incorporates a pyridin-4-yl moiety linked to a 1,3,4-oxadiazole ring, which is further connected to a benzamide backbone. This compound is of interest due to its potential biological activities and structural uniqueness.

Synthesis and Preparation

The synthesis of 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of a benzoyl chloride derivative with an appropriate amine or hydrazine derivative containing the pyridin-4-yl-1,3,4-oxadiazol-2-yl moiety. The specific conditions and reagents may vary depending on the desired yield and purity.

Biological Activity and Potential Applications

Benzamide derivatives, including those with oxadiazole rings, have been explored for various biological activities, such as anticancer properties and enzyme inhibition. The presence of the pyridin-4-yl group may enhance these activities due to its electron-withdrawing properties and ability to participate in hydrogen bonding.

Biological ActivityPotential Application
AnticancerCancer treatment
Enzyme InhibitionTherapeutic targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator